6-[4-(4-chlorophenyl)-5H-chromeno[4,3-b]pyridin-2-yl]-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(4-chlorophenyl)-5H-chromeno[4,3-b]pyridin-2-yl]-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines elements of chromeno, pyridine, and benzoxazinone moieties. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-chlorophenyl)-5H-chromeno[4,3-b]pyridin-2-yl]-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno[4,3-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 4-chlorophenyl acetic acid and a pyridine derivative.
Introduction of the benzoxazinone moiety: This step involves the reaction of the chromeno[4,3-b]pyridine intermediate with a benzoxazinone precursor under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-chlorophenyl)-5H-chromeno[4,3-b]pyridin-2-yl]-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
6-[4-(4-chlorophenyl)-5H-chromeno[4,3-b]pyridin-2-yl]-2H-1,4-benzoxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[4-(4-chlorophenyl)-5H-chromeno[4,3-b]pyridin-2-yl]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
6-[4-(4-chlorophenyl)-5H-chromeno[4,3-b]pyridin-2-yl]-2H-1,4-benzoxazin-3(4H)-one: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research further highlight its significance.
Properties
Molecular Formula |
C26H17ClN2O3 |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
6-[4-(4-chlorophenyl)-5H-chromeno[4,3-b]pyridin-2-yl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C26H17ClN2O3/c27-17-8-5-15(6-9-17)19-12-21(16-7-10-24-22(11-16)28-25(30)14-32-24)29-26-18-3-1-2-4-23(18)31-13-20(19)26/h1-12H,13-14H2,(H,28,30) |
InChI Key |
RXEKKFCFABAOKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(C=C2C4=CC=C(C=C4)Cl)C5=CC6=C(C=C5)OCC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.